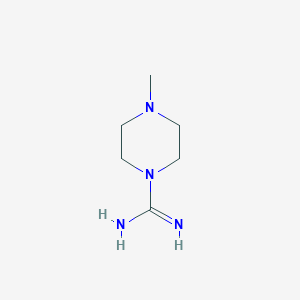

4-Methylpiperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4/c1-9-2-4-10(5-3-9)6(7)8/h2-5H2,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAQEBBJCVBCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374994 | |

| Record name | 4-methylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45798-01-4 | |

| Record name | 4-methylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 45798-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylpiperazine 1 Carboximidamide and Its Derivatives

Established Synthetic Routes for 4-Methylpiperazine-1-carboximidamide

The formation of the this compound core structure, which is essentially a disubstituted guanidine (B92328), relies on the creation of a C-N bond between the piperazine (B1678402) ring and the carboximidamide group.

Starting Materials and Reagent Selection for Core Synthesis

The most direct and established method for synthesizing N,N-disubstituted guanidines involves the reaction of a secondary amine with a guanylating agent. For the synthesis of this compound, the key starting materials are:

1-Methylpiperazine (B117243): This cyclic secondary amine provides the core piperazine structure.

Guanylating Agent: A reagent that introduces the C(=N)N moiety. Common choices include:

Cyanamide (B42294) (H₂N-CN): This is a simple and common reagent for this transformation. The reaction involves the nucleophilic addition of the secondary amine of 1-methylpiperazine to the nitrile carbon of cyanamide.

Activated Guanidinylating Reagents: Other reagents used in guanidine synthesis include S-methylisothioureas, pyrazole-1-carboximidamide, and triflyl guanidines. rsc.org These are often more reactive than cyanamide and can allow for milder reaction conditions.

Carbodiimides: These can also serve as precursors, although their reaction with amines typically requires activation or catalysis. psu.edu

Reaction Conditions and Catalytic Considerations

The reaction of less reactive guanylating agents like cyanamides with amines often requires elevated temperatures or the presence of an acid catalyst. psu.edu However, modern synthetic chemistry has seen the development of catalytic systems to improve efficiency and mildness.

Recent studies have demonstrated that metal salts can effectively catalyze guanidine formation. psu.edu For the reaction of amines with cyanamides, transition metal catalysts are particularly relevant. For instance, copper(I) iodide (CuI) has been shown to be an effective catalyst for the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides and amines. psu.edu The reaction is typically carried out in a high-boiling polar solvent like DMF at elevated temperatures (e.g., 140°C) and may require a ligand such as Xantphos to facilitate the catalytic cycle. psu.edu The use of a catalyst can lead to higher yields and allow the reaction to proceed under more controlled conditions compared to the uncatalyzed thermal method.

One-Pot Synthesis Approaches

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the isolation of intermediates, thus saving time and resources. Several one-pot procedures for synthesizing diverse N,N'-substituted guanidines have been developed. rsc.orgresearchgate.netnih.gov

A representative one-pot strategy involves a sequential, multi-component reaction. For example, a method for creating N,N'-disubstituted guanidines uses N-chlorophthalimide, isocyanides, and amines in a sequential one-pot protocol. rsc.orgnih.gov While this specific example does not produce this compound, the principle can be adapted. Such a strategy would involve the in situ generation of a reactive guanylating intermediate which then reacts with 1-methylpiperazine to yield the final product without the need for purification of the intermediate. This approach is highly desirable for creating libraries of compounds for screening purposes.

Multi-Step Synthetic Strategies

Multi-step syntheses are often required for creating more complex derivatives of this compound. These strategies involve the sequential formation of different parts of the molecule. An example of a multi-step synthesis is the preparation of N'-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide, a thio-analogue derivative. This synthesis involves a transamination reaction to first prepare an intermediate, 4-Methylpiperazine-1-carbothiohydrazide (B99141), from 1-methylpiperazine. This intermediate is then reacted with another molecule in a subsequent reduction step to yield the final complex derivative.

A summary of a representative multi-step pathway is outlined below:

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

| 1 | 4-methyl-4-phenyl-3-thiosemicarbazide, N-Methylpiperazine | MeCN | 4-Methylpiperazine-1-carbothiohydrazide |

| 2 | 4-Methylpiperazine-1-carbothiohydrazide, 2-cyanopyridine | MeOH, Na metal | N'-(4-Methylpiperazine-1-carbonothioyl) picolinohydrazonamide |

This table illustrates a linear sequence where an intermediate is synthesized and isolated before proceeding to the next transformation, a common feature of multi-step synthetic strategies for building complex molecular architectures.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to chemical synthesis is of growing importance to reduce environmental impact. In the context of synthesizing guanidines like this compound, several green strategies can be employed. mdpi.com These approaches focus on using less hazardous materials, improving energy efficiency, and minimizing waste. tandfonline.com

Key green chemistry approaches applicable to guanidine synthesis include the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. tandfonline.comrsc.org For instance, employing water as a solvent and using a recyclable organocatalyst like guanidine hydrochloride can significantly improve the environmental profile of a synthesis. tandfonline.com Furthermore, microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields in a metal- and solvent-free environment. rsc.org There is also emerging research into the photosynthetic production of guanidine from CO₂ and nitrogen sources, representing a frontier in sustainable chemical production. rsc.org

| Green Chemistry Principle | Application in Guanidine Synthesis | Benefit |

| Use of Green Solvents | Performing reactions in aqueous media. tandfonline.com | Reduces reliance on volatile organic compounds (VOCs). |

| Organocatalysis | Employing reusable catalysts like guanidine HCl. tandfonline.comrsc.org | Avoids the use of toxic and expensive heavy metals. |

| Energy Efficiency | Utilizing microwave irradiation. rsc.org | Reduces reaction times from hours to minutes, saving energy. |

| Renewable Feedstocks | Photosynthetic production from CO₂ and N₂. rsc.org | Moves away from fossil-fuel-derived starting materials. |

| Atom Economy | One-pot, multi-component reactions. rsc.org | Maximizes the incorporation of starting materials into the final product, reducing waste. |

Derivatization Strategies for Structural Modification

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships (SAR) for various applications, such as in drug discovery. nih.gov Modifications can be made at several points on the molecule, but a common approach involves altering substituents on the carboximidamide nitrogen.

For instance, a library of piperazine-1-carboxamidine analogues was synthesized and studied for antifungal activity. nih.gov In these studies, various substituted phenyl groups were attached to the terminal nitrogen of the carboximidamide moiety. The SAR studies revealed that introducing large atoms or side chains at specific positions on this phenyl ring resulted in compounds with high fungicidal activity. nih.gov

Another derivatization approach is molecular hybridization, where the this compound scaffold could be linked to another pharmacophore. This has been demonstrated in the synthesis of piperine-carboximidamide hybrids, where a carboximidamide group was coupled to piperic acid to create novel compounds with potential antiproliferative activity. nih.gov Such strategies, often employing coupling reagents like N,N'-Carbonyldiimidazole (CDI), allow for the creation of diverse and complex molecules based on the initial core structure. nih.gov Derivatization can also be performed to introduce specific functionalities, such as labels for enhancing detection in analytical techniques like LC-MS. nih.gov

Modifications of the Piperazine Ring

The piperazine ring is a common scaffold in drug discovery, and its modification is a key strategy for optimizing the pharmacological properties of a lead compound. The N-methyl group at the 4-position of this compound influences the ring's electronic properties and can direct further functionalization.

Research into piperazine-containing structures shows that substituents on the nitrogen atoms significantly affect reactivity. For instance, in studies on piperazine-2,5-diones, an N-acetyl group was found to deactivate the adjacent glycine (B1666218) residue towards free-radical bromination compared to an N-methyl substituent. publish.csiro.au This deactivating effect provides a method for achieving regiocontrolled functionalization of the piperazine ring. publish.csiro.au While many synthetic routes utilize commercially available N-methylpiperazine as a starting material to build more complex molecules, direct modification of the piperazine ring after its incorporation is a crucial step in fine-tuning molecular architecture. nih.govchemicalbook.com

Table 1: Examples of Piperazine Ring Modifications in Drug Synthesis This table is representative of general piperazine modification strategies that can be applied to derivatives of this compound.

| Precursor/Synthon | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| N-methyl-4-nitro-2-(trifluoromethyl)benzene | Bromination, then reaction with N-methylpiperazine | 1-((4-nitro-2-(trifluoromethyl)phenyl)methyl)-4-methylpiperazine | nih.gov |

| Glycine anhydride (B1165640) derivatives | Free-radical bromination with N-bromosuccinimide (NBS) | Brominated piperazine-2,5-diones | publish.csiro.au |

| N-Boc piperazine | α-lithiation and alkylation | C-substituted piperazine derivatives | researchgate.net |

Modifications of the Carboximidamide Moiety

The carboximidamide group, a derivative of guanidine, is a critical pharmacophore in many biologically active molecules due to its ability to form strong electrostatic interactions. acs.org Modifications to this moiety can significantly impact the binding affinity and selectivity of a compound.

Synthetic strategies often focus on creating N,N-disubstituted guanidines. acs.orgnih.gov A common approach involves the use of a guanidinylating reagent that reacts with a secondary amine. acs.orgnih.gov For instance, resin-bound, urethane-protected triflyl guanidine has been developed as a reagent to guanidinylate secondary amines, yielding N,N-disubstituted guanidines under mild conditions. acs.orgnih.gov Such methods are particularly valuable as they can be applied to a wide variety of amines, including cyclic secondary amines like 1-methylpiperazine. acs.org

Another key modification is the introduction of a cyano group to form an N'-cyano-carboximidamide (also known as a cyanoguanidine). This modification alters the electronic properties and hydrogen bonding capabilities of the functional group. The existence of N'-cyano-4-methylpiperazine-1-carboximidamide highlights this as a viable synthetic pathway.

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms are nucleophilic, making them suitable for participating in nucleophilic substitution reactions to form new carbon-nitrogen bonds. chemicalbook.com This reactivity is frequently exploited to couple the 4-methylpiperazine scaffold to various aromatic and heteroaromatic systems.

Aromatic nucleophilic substitution (SNAr) is a primary method for preparing N-arylpiperazines, especially when the aromatic ring is electron-deficient. nih.gov The synthesis of numerous approved drugs involves the reaction of an N-substituted piperazine with an activated (hetero)aryl halide. nih.gov Similarly, the piperazine moiety can be introduced via N-alkylation using reactive alkyl halides. nih.gov The synthesis of the anticancer drug Ponatinib, for example, involves the reaction of N-methylpiperazine with a substituted benzyl (B1604629) bromide. nih.gov These reactions underscore the role of the 4-methylpiperazine unit as a versatile building block that can be readily incorporated into larger, more complex molecules.

Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in synthesizing derivatives of this compound. These reactions are used to build the core structure or to append additional functionalities.

A key example is the formation of an amide bond, which can be a precursor to the carboximidamide group. The reaction of 1-methylpiperazine with an acyl chloride is a standard method for producing N-acylpiperazines. researchgate.net These amides can then be further elaborated. Multicomponent reactions, a type of condensation, have also been employed. For example, a one-pot, three-component synthesis of trisubstituted N-aryl guanidines has been achieved using cyanamides, arylboronic acids, and amines, catalyzed by a copper complex. organic-chemistry.org Another approach involves the synthesis of N'-thiocarbamoyl picolinohydrazonamide, where 4-methylpiperazine-1-carbothiohydrazide is reacted with cyanopyridine in the presence of a reducing agent. researchgate.net Although this produces a thio-analogue, it demonstrates the principle of condensing the piperazine-containing unit with another heterocyclic component. researchgate.net

Bromination and Cyanidation of the Piperazine Ring or Carboximidamide Group

The introduction of halogen or cyano groups onto the this compound framework serves to create valuable intermediates for further chemical diversification or to directly modulate biological activity.

Bromination: The bromination of piperazine derivatives can be directed by existing substituents. Studies on piperazine-2,5-diones have shown that free-radical bromination using N-bromosuccinimide (NBS) can be controlled, with N-acetyl groups deactivating the ring compared to N-methyl groups. publish.csiro.au This suggests that the N-methyl group in this compound could influence the regioselectivity of bromination on the piperazine ring carbons. publish.csiro.au Furthermore, aryl-brominated piperazine compounds, such as 1-(2-Bromophenyl)piperazine, are common synthetic intermediates, indicating that bromination can be readily achieved on aromatic substituents attached to the piperazine ring. cymitquimica.com

Cyanidation: Cyanidation can occur at different positions. The formation of N-methyl piperazine cyanide adducts has been observed in metabolic studies, where an iminium ion intermediate formed from the piperazine ring reacts with a cyanide ion. nih.gov This indicates a potential pathway for cyanidation on the carbon atom alpha to the piperazine nitrogen. nih.gov More directly, the carboximidamide group can be cyanidated to form an N'-cyanoguanidine. The compound N'-cyano-4-methylpiperazine-1-carboximidamide is a known derivative, typically synthesized by reacting the corresponding guanidine with a cyanating agent.

Guanidinylation Reactions from Cyclic Secondary Amines and Carbodiimides

The most direct route to N,N-disubstituted guanidines, such as this compound, is the guanidinylation of a secondary amine. This involves the addition of the N-H bond of a secondary amine across the C=N double bond of a carbodiimide (B86325) or a similar guanidinylating agent.

The reaction of a secondary amine like 1-methylpiperazine with a carbodiimide can be challenging and may require a catalyst. rsc.orgdergipark.org.trthieme-connect.de Catalytic systems using yttrium, zinc, or other metals have been developed to promote the efficient addition of secondary amines to carbodiimides, providing an atom-economical pathway to tetrasubstituted guanidines. rsc.orgthieme-connect.de The catalyst acts as a Lewis acid, activating the carbodiimide towards nucleophilic attack by the amine. rsc.org

Alternative guanidinylating reagents have also been developed to react with secondary amines. These include N,N'-di-Boc-triflylguanidine and related compounds, which effectively transform primary and secondary amines into protected guanidines that can be deprotected under mild conditions. acs.org Another common method involves the reaction of an amine with a thiourea (B124793) in the presence of a coupling agent like EDCI or a desulfurizing agent like mercuric chloride. scholaris.caresearchgate.net

Table 2: Common Guanidinylation Reagents and Methods for Secondary Amines

| Reagent Type | Method | Product Type | Reference |

|---|---|---|---|

| Carbodiimide | Catalytic addition (e.g., with Y or Zn complexes) | Tetrasubstituted guanidine | rsc.orgthieme-connect.de |

| Di-Boc-triflylguanidine | Direct reaction with amine | Protected N,N-disubstituted guanidine | acs.org |

| Thiourea | Activation (e.g., with EDCI, HgCl₂) followed by amine addition | Substituted guanidine | scholaris.caresearchgate.net |

Formation of Hybrid Heterocyclic Compounds Incorporating this compound Scaffolds

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The this compound scaffold is an attractive building block for creating such hybrid compounds, aiming to achieve improved potency or a multi-target profile.

A notable example is the synthesis of piperine-carboximidamide hybrids. nih.gov In this work, the piperine (B192125) backbone, derived from black pepper, was coupled to various aryl carboximidamide moieties. nih.gov This was achieved by first synthesizing the required aryl amidoximes, which were then coupled with piperic acid using a condensation agent to form the final hybrid molecules. nih.gov These compounds were designed to target multiple kinases involved in cancer progression. nih.gov The results showed that specific substitutions on the aryl ring of the carboximidamide portion were critical for potent antiproliferative activity. nih.gov This demonstrates how the this compound scaffold (or its analogues) can be integrated into larger, nature-inspired molecular frameworks.

Table 3: Examples of Synthesized Piperine-Carboximidamide Hybrids and Biological Activity

| Compound ID | Aryl Carboximidamide Moiety | Key Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| VIc | 4-Chlorophenyl | EGFR: 112 nM | nih.gov |

| VIf | 4-Fluorophenyl | BRAFV600E: 49 nM | nih.gov |

| VIg | 3-Chlorophenyl | EGFR: 127 nM | nih.gov |

| VIi | 4-Bromophenyl | EGFR: 104 nM | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established. While specific experimental data for 4-Methylpiperazine-1-carboximidamide is not widely published, a detailed interpretation can be derived from the analysis of structurally similar compounds and established chemical shift principles. organicchemistrydata.org

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The piperazine (B1678402) ring protons are diastereotopic and are expected to appear as complex multiplets. The protons of the carboximidamide group are exchangeable and may appear as a broad signal.

Key expected signals include:

A singlet for the methyl (CH₃) group protons.

Two distinct signals for the two sets of methylene (B1212753) (CH₂) protons on the piperazine ring. The protons on the carbons adjacent to the methyl-substituted nitrogen will have a different chemical shift from those adjacent to the carboximidamide group. These typically appear as triplets or complex multiplets.

A broad signal corresponding to the protons on the nitrogen atoms of the carboximidamide group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-CH ₃ | ~2.3 | Singlet | 3H |

| -CH ₂-N(CH₃)-CH ₂- | ~2.5 | Triplet / Multiplet | 4H |

| -CH ₂-N(C=NH)NH₂-CH ₂- | ~3.4 | Triplet / Multiplet | 4H |

Note: Predicted values are based on data from analogous structures like 1-methylpiperazine (B117243) and guanidine (B92328) derivatives. Actual experimental values may vary based on solvent and other conditions. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated.

The expected signals are:

A signal for the methyl (CH₃) carbon.

Two signals for the two pairs of equivalent piperazine ring carbons.

A downfield signal for the carboximidamide carbon (C=N), which typically appears in the 150-160 ppm range due to its sp² hybridization and attachment to electronegative nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-C H₃ | ~46 |

| -C H₂-N(CH₃)-C H₂- | ~55 |

| -C H₂-N(C=NH)NH₂-C H₂- | ~48 |

Note: Predicted values are based on data from analogous structures like 1-methylpiperazine and other piperazine derivatives. nih.govchemicalbook.com Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (Molecular Formula: C₆H₁₄N₄), the monoisotopic mass is 142.12184 Da. chemchart.com HRMS analysis would seek to confirm this exact mass, typically by observing the protonated molecular ion [M+H]⁺.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₅N₄⁺ | 143.12912 |

| [M+Na]⁺ | C₆H₁₄N₄Na⁺ | 165.11106 |

Data sourced from prediction databases.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace-level impurities. The development of a robust LC-MS/MS method is crucial for quality control during the synthesis and formulation of active pharmaceutical ingredients and other fine chemicals. For a compound like this compound, potential impurities could include unreacted starting materials or by-products from side reactions.

A typical method development approach involves:

Chromatography : Separation is commonly achieved using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed to resolve the target compound from any impurities.

Mass Spectrometry : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is often used. The method relies on Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the impurity) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte of interest, minimizing interference from the matrix. auburn.edu

This technique is particularly vital for detecting potentially genotoxic impurities, such as nitrosamines, which can sometimes form in processes involving secondary amines like piperazine. auburn.edu Method validation according to regulatory guidelines ensures specificity, accuracy, precision, and a low limit of quantification (LOQ). auburn.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the functional groups present in a sample. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amidine) | Stretch | 3400 - 3100 | Medium-Strong, Broad |

| C-H (Aliphatic) | Stretch | 2950 - 2800 | Medium-Strong |

| C=N (Imidamide) | Stretch | 1680 - 1620 | Medium-Strong |

| N-H (Amidine) | Bend | 1650 - 1580 | Strong |

Note: Predicted values are based on general IR correlation charts and data from analogous compounds like piperazines and carboximidamides. auburn.edunih.govnist.govchemicalbook.com

The spectrum would be characterized by strong, broad bands in the high-frequency region (3400-3100 cm⁻¹) corresponding to the N-H stretches of the amidine group. The aliphatic C-H stretching of the methyl and piperazine methylene groups would appear just below 3000 cm⁻¹. A strong band around 1650 cm⁻¹ would be indicative of the C=N stretching of the imidamide group, likely overlapping with the N-H bending vibration. auburn.edunih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While specific crystallographic data for this compound is not prominently available in published literature, analysis of closely related structures provides significant insight into its expected solid-state conformation. For instance, studies on other 4-methylpiperazine derivatives consistently show that the piperazine ring adopts a stable chair conformation. In this conformation, the methyl group attached to the nitrogen at position 4 typically occupies an equatorial position to minimize steric hindrance.

As an illustrative example, the crystal structure of N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, a related compound, has been determined. nih.gov In this structure, the piperazine ring exists in a chair conformation, and the nitrogen atom of the N-methyl group exhibits a pyramidal geometry. nih.gov The molecules in the crystal lattice are linked by hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar fundamental structural features, including a chair-form piperazine ring and participation in hydrogen bonding networks via the carboximidamide group's N-H protons.

Interactive Table: Crystal Data for a Related Compound, N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆ClN₃O |

| Molecular Weight | 253.73 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 24.920 (5) |

| b (Å) | 9.5033 (19) |

| c (Å) | 11.064 (2) |

| V (ų) | 2620.3 (9) |

| Z | 8 |

| Temperature (K) | 293 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in pharmaceutical analysis for separating, identifying, and quantifying chemical compounds within a mixture. For this compound, which is often a process-related impurity in the synthesis of active pharmaceutical ingredients like Imatinib, these techniques are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of this compound, particularly in the context of determining the purity of Imatinib Mesylate. wjbphs.comresearchgate.netimpactfactor.org These methods are valued for their sensitivity, selectivity, and robustness. researchgate.net

Research findings indicate that C18 columns are highly effective as the stationary phase for separating this compound from Imatinib and other related impurities. wjbphs.comimpactfactor.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and influence the retention of the polar analytes. wjbphs.comresearchgate.net Detection is most commonly performed using a UV detector at wavelengths ranging from 230 to 273 nm. wjbphs.comresearchgate.net The flow rates are generally maintained around 1.0 to 1.5 mL/min. researchgate.netimpactfactor.org These stability-indicating methods are capable of separating process impurities from degradation products, making them suitable for quality control throughout the manufacturing process and during stability studies. ijnrd.org

Interactive Table: Examples of Reported HPLC Conditions for Analysis of Related Substances

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Source |

| SunFire™ C18, (4.6 x 150 mm), 5µm | Acetonitrile:Methanol | 1.0 | 230 | researchgate.net |

| C18 G column (250 x 4.6 mm), 5 µm | 0.1% o-Phosphoric acid:Acetonitrile (70:30 v/v) | 1.0 | 266 | wjbphs.com |

| HiQSil C18 (250 x 4.6 mm), 5µm | Methanol:Acetate Buffer pH 3.5 (80:20 v/v) | 1.0 | 273 | wjbphs.com |

| XBridge C18 (250 x 4.6 mm), 5 µm | Ammonium acetate pH 9.5 and Acetonitrile:Methanol (40:60 v/v) (Gradient) | 1.5 | 264 | impactfactor.org |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative monitoring of chemical reactions and for preliminary purity assessments. In the synthesis of Imatinib and its related impurities, TLC is used to track the progress of reactions until their completion. ijnrd.org

While detailed, validated TLC methods for the specific quantification of this compound are not extensively documented in the literature, a general approach can be inferred. The stationary phase would typically be a silica (B1680970) gel plate (e.g., silica gel 60 F₂₅₄). The mobile phase, or eluent, would consist of a mixture of organic solvents, with the polarity adjusted to achieve adequate separation of the target compound from starting materials and other impurities. Visualization of the separated spots on the TLC plate can be accomplished under UV light (if the compound is UV-active) or by using chemical staining agents that react with the functional groups present in the molecule.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Elements for Biological Activity

The biological activity of compounds incorporating the 4-methylpiperazine-1-carboximidamide scaffold is dictated by several key structural components. The piperazine (B1678402) ring itself is a crucial element, frequently appearing in biologically active compounds across various therapeutic areas. nih.gov Its ability to improve the pharmacokinetic properties of drug candidates is a significant factor in its prevalence. nih.govresearchgate.net

In many series of related compounds, the carboximidamide moiety has been shown to be essential for biological activity. nih.gov For instance, studies on piperine-carboximidamide hybrids identified the carboximidamide group as a critical feature for their antiproliferative effects. nih.gov

Furthermore, the substituent at the N4 position of the piperazine ring plays a pivotal role. In studies of 1,3,5-triazine (B166579) derivatives, the nature of this substituent dramatically influences biological outcomes. acs.org Molecular modeling of these derivatives suggests that moieties attached to the piperazine ring are key to forming specific interactions, such as hydrogen bonds with target proteins. acs.org For example, an aryl group at this position can be critical for forming hydrogen bonds, while adjacent ring systems like 1,3,5-triazine and benzimidazole (B57391) may be responsible for π-stacking interactions. acs.org The presence of 4-fluorobenzyl and piperazine moieties together has been identified as a crucial combination for anticancer functionality in certain ursolic acid derivatives. nih.gov

Impact of Substituent Effects on Biological Properties

The type of substituent attached to the core structure of this compound analogues has a profound impact on their biological properties. The effect of the substituent at the N4 position of the piperazine ring is particularly well-documented.

A study on 1,3,5-triazine derivatives provided a clear example of this effect by comparing compounds with different N4-piperazine substituents. acs.org The replacement of a methyl group with various aryl groups led to significant changes in cytotoxic activity against several cancer cell lines. acs.org Specifically, the compound bearing a 4-methylpiperazin-1-yl group (Compound 18 ) showed significantly lower activity compared to analogues with 4-arylpiperazine moieties. acs.org

| Compound | R² Substituent (on Piperazine N4) | IC₅₀ HCT-116 (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ HeLa (µM) |

|---|---|---|---|---|

| 18 | 4-methylpiperazin-1-yl | 42 | 82 | 64 |

| 19 | 4-phenylpiperazin-1-yl | 15 | 19 | 19 |

| 20 | 4-(4-fluorophenyl)piperazin-1-yl | 15 | 19 | 19 |

| 23 | 4-(4-chlorophenyl)piperazin-1-yl | 7 | 15 | 18 |

This table illustrates the impact of the N4 substituent on the piperazine ring on cytotoxic activity, with data sourced from research on 1,3,5-triazine derivatives. acs.org

This data demonstrates that aryl substituents, particularly those with electron-withdrawing groups like chlorine, enhance potency compared to a simple methyl group. acs.org Further studies on other piperazine-containing scaffolds have reinforced the importance of substituent effects. For example, the addition of a fluorine substituent to the phenyl ring in a series of 11β-HSD1 inhibitors resulted in a potent and selective compound. nih.gov Similarly, in a series of FPMINT analogues, which contain a fluorophenylpiperazine group, the presence and position of halogen substitutes on the fluorophenyl moiety were found to be essential for inhibitory effects on human equilibrative nucleoside transporters (ENTs). mdpi.com

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of the piperazine ring is a critical factor that influences how these molecules bind to their biological targets. The piperazine ring typically adopts a low-energy chair conformation. acs.org In a crystallographic study of a related compound, N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, the piperazine ring was confirmed to exist in a chair conformation. acs.org

The preference for a specific conformation can directly impact biological activity. A conformational study of 2-substituted piperazines, developed as α7 nicotinic acetylcholine (B1216132) receptor agonists, revealed that the axial conformation was preferred in all tested cases. mdpi.com This axial orientation was found to place the basic and pyridyl nitrogens in a specific spatial arrangement that mimics the natural ligand nicotine, which is crucial for receptor binding. mdpi.com Molecular modeling confirmed that this preferred conformation allows the compounds to bind effectively to the receptor. mdpi.com While N-substituted piperazines generally favor a chair conformation, they can adopt a higher-energy boat conformation when stabilized, for example, by chelation to a metal ion. nih.gov The specific orientation of substituents (axial vs. equatorial) on the piperazine ring can therefore determine the molecule's ability to fit into a receptor's binding site, directly influencing its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Such studies have been performed on series of piperazine derivatives to understand the key molecular properties driving their effects. acs.orgnih.gov

A QSAR study on a series of piperazine derivatives designed as mTORC1 inhibitors identified six molecular descriptors that significantly correlated with their inhibitory activity:

Lowest Unoccupied Molecular Orbital Energy (E-LUMO)

Electrophilicity Index (ω)

Molar Refractivity (MR)

Aqueous Solubility (LogS)

Topological Polar Surface Area (PSA)

Refractive Index (n) nih.gov

The resulting QSAR models were statistically robust, confirmed by internal and external validation methods, indicating they have acceptable predictive potential for new piperazine derivatives. nih.gov These models help in understanding that biological activity is not just dependent on one feature, but a combination of electronic, steric, and physicochemical properties. nih.gov A QSAR analysis was also part of the study on the 1,3,5-triazine derivatives that included a 4-methylpiperazine-containing compound, underscoring the utility of this approach in developing these types of molecules. acs.org

Pharmacophore Identification and Lead Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on SAR data, a pharmacophore for active analogues related to this compound can be proposed. Key features often include a hydrogen bond-forming group, such as an aryl-substituted piperazine, and regions capable of aromatic π-π stacking interactions, like adjacent heterocyclic rings. acs.org The piperazine nitrogen atoms themselves are often key features, acting as hydrogen bond acceptors or as basic centers that become protonated to interact with anionic regions of a receptor. nih.gov

Once a pharmacophore is identified and a lead compound is discovered, lead optimization is performed to improve its properties. chemchart.com This process involves making systematic structural modifications to enhance potency and selectivity while improving pharmacokinetic profiles. For example, in the development of GPR119 agonists, a lead molecule was optimized to improve its efficacy and reduce its potential for inhibiting CYP enzymes. Strategies used in lead optimization for piperazine-containing compounds include modifying substituents to fine-tune activity and selectivity, as seen with the introduction of halogen atoms. acs.orgnih.govmdpi.com Bioisosteric replacement is another key strategy for lead optimization.

Bioisosteric Replacements in this compound Analogs

Bioisosteric replacement is a strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. This technique is widely used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity.

In analogues related to this compound, several examples of bioisosteric replacement have been documented:

Methyl to Aryl Group: As detailed in section 4.2, replacing the N-methyl group of the piperazine ring with various aryl groups (e.g., phenyl, 4-fluorophenyl) resulted in a significant increase in cytotoxic activity. acs.org This highlights a case where replacing a small alkyl group with a larger, electronically different aryl group leads to more favorable interactions with the biological target.

Pyridine (B92270) to Pyrimidine (B1678525) Ring: In the optimization of 11β-HSD1 inhibitors, the replacement of a pyridine ring in a lead compound with a pyrimidine ring was a key modification that contributed to the discovery of a more potent and selective inhibitor. nih.gov

Benzanilide (B160483) to Biphenyl (B1667301) Core: To address metabolic instability, researchers replaced a labile benzanilide core structure in a series of ABCG2 modulators with a more stable biphenyl moiety. While this led to a slight decrease in potency, the resulting analogues were considerably more stable, demonstrating that the central core could be successfully replaced to overcome pharmacokinetic issues.

These examples show that bioisosteric replacements, ranging from simple functional group swaps to changes in the core scaffold, are a critical tool in the molecular design and optimization of piperazine-based compounds.

Pharmacological and Biological Evaluation of 4 Methylpiperazine 1 Carboximidamide and Its Analogs

Antimicrobial Research Applicationsderpharmachemica.comnih.gov

Piperazine (B1678402) derivatives have been a significant focus of antimicrobial research due to their wide range of biological activities. acgpubs.orgnih.gov The core piperazine structure is a key pharmacophore found in numerous marketed drugs, including antibiotics. nih.gov Research into analogs of 4-methylpiperazine-1-carboximidamide has revealed notable antibacterial and antifungal properties.

Analogs and derivatives of 4-methylpiperazine have demonstrated significant antibacterial activity against a variety of bacterial strains. jchps.com For instance, metal complexes of 4-methylpiperazine-1-carbodithioate (B13920161) have been synthesized and screened for their antimicrobial effects. nih.gov These complexes showed prominent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Specifically, mixed ligand complexes containing 4-methylpiperazine-1-carbodithioate exhibited potent inhibitory activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. nih.gov The cobalt complex, [Co(4-MPipzcdt)(phen)₂]Cl, was the most potent against E. coli with an MIC of 16 µg/mL. nih.gov Significant activity was also observed against Staphylococcus aureus and Enterococcus faecalis. nih.gov Other studies on different piperazine derivatives have shown better activity against Gram-positive bacteria like S. aureus and Bacillus sp. with MIC values in the range of 1-5 μg/ml.

Table 1: Antibacterial Activity of 4-Methylpiperazine-1-carbodithioate Metal Complexes Data sourced from scientific literature. nih.gov

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| [Co(4-MPipzcdt)(phen)₂]Cl | E. coli | 16 |

| [Mn(4-MPipzcdt)₂(phen)] | E. coli | 32 |

| [Co(4-MPipzcdt)₂(phen)] | E. coli | 32 |

| [Mn(4-MPipzcdt)(phen)₂]Cl | S. aureus | 64 |

| [Mn(4-MPipzcdt)₂(phen)] | S. aureus | 64 |

| [Co(4-MPipzcdt)(phen)₂]Cl | E. faecalis | 128 |

| [Mn(4-MPipzcdt)₂(phen)] | E. faecalis | 128 |

| [Co(4-MPipzcdt)₂(phen)] | E. faecalis | 128 |

The antifungal potential of piperazine-1-carboxamidine analogs has been a subject of detailed investigation. nih.gov One study screened a library of piperazine-1-carboxamidine derivatives and found that their fungicidal activity against Candida albicans is linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov This suggests a specific mechanism of action for this class of compounds. nih.gov

Furthermore, metal complexes of 4-methylpiperazine-1-carbodithioate have demonstrated potent antifungal activity. nih.gov Two complexes, [Mn(4-MPipzcdt)₂(phen)] and [Co(4-MPipzcdt)(phen)₂]Cl, were particularly effective, inhibiting the growth of Candida albicans at a concentration as low as <8 µg/mL. nih.gov Various other piperazine derivatives have also shown significant activity against fungal strains such as Aspergillus niger and Aspergillus flavus. acgpubs.orgbiomedpharmajournal.org

Table 2: Antifungal Activity of 4-Methylpiperazine-1-carbodithioate Metal Complexes Data sourced from scientific literature. nih.gov

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| [Mn(4-MPipzcdt)₂(phen)] | Candida albicans | <8 |

| [Co(4-MPipzcdt)(phen)₂]Cl | Candida albicans | <8 |

| [Mn(4-MPipzcdt)(phen)₂]Cl | Candida albicans | 32 |

Anticancer Research Applicationsnih.govmdpi.com

Arylpiperazine scaffolds have gained considerable attention in oncology research for developing new anticancer agents. mdpi.com These compounds exhibit a diverse range of biological activities, including cytotoxic effects against various cancer cells. mdpi.com Analogs of this compound are among the structures being explored for their antiproliferative potential. nih.govnih.govresearchgate.net

Piperazine derivatives have been shown to inhibit cancer cell growth through various mechanisms. Studies on piperazine-containing compounds reveal they can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net For example, one novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing classic apoptotic signs like DNA fragmentation. researchgate.net The mechanism involved the upregulation of intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, suggesting stimulation of the intrinsic mitochondrial signaling pathway. researchgate.net

Other research has focused on the ability of piperazine analogs to arrest the cell cycle. nih.gov For instance, a quinolinequinone compound linked to a piperazine analog (QQ1) was found to inhibit the proliferation of renal carcinoma (ACHN) cells by causing cell cycle arrest. nih.gov The modular structure of these compounds allows for modifications that can enhance their ability to target pathways essential for cancer cell survival and proliferation. mdpi.com

The cytotoxic activity of 4-methylpiperazine analogs has been evaluated against a panel of human cancer cell lines, including colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa). nih.govmdpi.com

One study on new methyl piperazine derivatives found that compound A-11 showed potent cytotoxicity against the HCT-116 colon cancer cell line with an IC₅₀ value of 4.26 µM. researchgate.net In another study, a piperazine derivative (CB01) was highly cytotoxic to HeLa cells with an IC₅₀ of less than 50 nM. researchgate.net Similarly, research on benzenesulfonylguanidine derivatives, which can incorporate piperazine-related moieties, showed that compound 7 had an IC₅₀ value of 12 μM against HCT-116 cells and 19 μM against MCF-7 cells. mdpi.com New hydrazone complexes have also demonstrated the ability to reduce the growth of HCT-116, MCF-7, and HeLa cell lines to ≤18.5 μg/mL. nih.gov

Table 3: Cytotoxic Activity of Piperazine Analogs on Specific Cancer Cell Lines Data sourced from scientific literature. researchgate.netmdpi.com

| Compound/Analog | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Compound A-11 (methyl piperazine derivative) | HCT-116 | IC₅₀ | 4.26 µM |

| Compound 7 (benzenesulfonylguanidine deriv.) | HCT-116 | IC₅₀ | 12 µM |

| Compound 7 (benzenesulfonylguanidine deriv.) | MCF-7 | IC₅₀ | 19 µM |

Research into the mechanism of action of piperazine-based anticancer agents has identified several key molecular targets. The ability of these compounds to interact with various targets implicated in cancer pathogenesis is a significant advantage. mdpi.com

EGFR (Epidermal Growth Factor Receptor): Several studies have explored piperazine derivatives as EGFR inhibitors. nih.govresearchgate.net The structural similarity of some methyl piperazine derivatives to known EGFR inhibitors suggests they may exert their anticancer activity via this pathway. researchgate.net A series of piperine-carboximidamide hybrids were found to inhibit EGFR with IC₅₀ values ranging from 96 to 127 nM. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a key mediator of tumor angiogenesis, and its inhibition is a major strategy in cancer therapy. nih.gov Some piperazine-containing compounds have been investigated as dual inhibitors of VEGFR-2 and c-Met. One such compound demonstrated potent inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.19 µM. nih.gov

MDM2 (Murine Double Minute 2): The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Some anticancer agents function by disrupting the p53-MDM2 interaction. researchgate.net The DNA methyltransferase inhibitor zebularine, which has been studied in colorectal cancer, has been shown to stabilize p53 through pathways involving MDM2. researchgate.net While not a direct piperazine derivative, this highlights a relevant pathway that could be targeted by appropriately designed analogs.

Neuroactive and Central Nervous System (CNS) Research

Research into this compound and its analogs has revealed significant potential for activity within the central nervous system. The piperazine scaffold is a key feature in numerous neuropharmacologically active compounds, and derivatives of this structure are being explored for their influence on various neurological functions and disorders. nih.gov

Influence on Neurotransmitter Systems

The central nervous system relies on chemical messengers known as neurotransmitters to regulate a vast array of physiological and psychological processes, including motor function, mood, and cognition. mdpi.com Key neurotransmitters such as dopamine (B1211576) and serotonin (B10506) are critical for these functions, and their dysregulation is implicated in many psychiatric disorders. mdpi.com

Studies have shown that the neuroactive effects of certain piperazine analogs are mediated through these neurotransmitter systems. For instance, the antinociceptive effects of the piperazine derivative LQFM-008 have been linked to the serotonergic pathway. nih.gov Research involving pretreatment with agents that block serotonin receptors or inhibit serotonin synthesis was found to antagonize the compound's effects, suggesting a direct or indirect interaction with serotonin pathways. nih.govnih.gov Similarly, the anxiolytic and antidepressant-like activities of another analog, LQFM104, were also abolished by pretreatment with a 5-HT1A antagonist receptor and a serotonin synthesis inhibitor, further cementing the role of the serotonergic system in the action of these compounds. nih.gov

Potential as Antidepressant and Anxiolytic Agents

The piperazine chemical class is present in several established antidepressant and anxiolytic medications. nih.gov This has prompted research into new piperazine derivatives as potential lead compounds for treating anxiety and depression. nih.govnih.gov

Several analogs have demonstrated promising results in preclinical behavioral tests in mice. The compound LQFM104, a tert-butyl piperazine-1-carboxylate derivative, exhibited significant anxiolytic-like effects in the open field (OFT) and elevated plus maze (EPM) tests. nih.gov It also showed antidepressant-like activity by reducing immobility time in the forced swimming (FST) and tail suspension tests (TST). nih.gov Another phenylpiperazine derivative, LQFM005, and its primary metabolite also showed similar anxiolytic and antidepressant-like effects in mice. nih.gov Furthermore, a series of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives were synthesized and evaluated, with one compound (compound 19) showing potent anxiolytic effects in the Elevated Plus Maze test, suggesting these compounds may be effective for anxiety treatment. nih.gov

Table 1: Preclinical Antidepressant and Anxiolytic-like Activity of Piperazine Analogs

| Compound | Test Model | Observed Effect | Putative Mechanism |

|---|---|---|---|

| LQFM104 | Open Field Test (OFT), Elevated Plus Maze (EPM) | Anxiolytic-like effects (increased time in center/open arms) | Mediated by serotonergic pathways (5-HT1A) nih.gov |

| LQFM104 | Forced Swimming Test (FST), Tail Suspension Test (TST) | Antidepressant-like effects (decreased immobility time) | Mediated by serotonergic pathways (5-HT1A) nih.gov |

| LQFM005 | Various behavioral tests | Anxiolytic- and antidepressant-like effects nih.gov | Not specified |

| Compound 19 | Elevated Plus Maze (EPM) | Anxiolytic effects (increased open arm entries and time) | High affinity for 5-HT1A receptor nih.gov |

Interaction with Specific Receptors (e.g., NPSR, CB1)

The pharmacological effects of these compounds are rooted in their interactions with specific protein receptors in the CNS. The type 1 cannabinoid receptor (CB1), the most abundant G-protein-coupled receptor in the brain, is a key modulator of processes like pleasure, motivation, and cognition. nih.gov Research has demonstrated that both synthetic and naturally occurring cannabinoids exert their effects through the CB1 receptor. nih.gov While direct studies on this compound's interaction with the Neuropeptide S Receptor (NPSR) are not detailed in the provided results, the interaction of its analogs with other critical receptors is well-documented.

The anxiolytic and antidepressant activities of piperazine derivatives are often linked to their affinity for serotonin receptors, particularly the 5-HT1A subtype. nih.govnih.gov Compound 19, an ethyl carbamate (B1207046) derivative, was found to have a very high affinity for the 5-HT1A receptor (Ki = 0.018 nM), which is believed to be responsible for its anxiolytic properties. nih.gov Docking studies revealed that this interaction involves a hydrogen bond with Asp116 and interactions with Asn386 and Tyr390 of the receptor. nih.gov The anxiolytic-like effects of LQFM104 were also abolished by a 5-HT1A antagonist. nih.gov

Beyond the serotonergic system, certain derivatives have been designed to target other receptors. A study on N-(4-piperidyl)propanamides with guanidinium (B1211019) groups found that two compounds showed high affinity for μ-opioid receptors and acted as agonists, resulting in analgesic properties. nih.gov These same compounds, however, displayed low affinity for I2-imidazoline receptors. nih.gov

Table 2: Receptor Interaction Profile of Selected Piperazine Analogs

| Compound/Analog Class | Target Receptor | Binding Affinity / Effect | Associated Pharmacological Activity |

|---|---|---|---|

| Compound 19 | 5-HT1A | High affinity (Ki = 0.018 nM) nih.gov | Anxiolytic nih.gov |

| LQFM104 | 5-HT1A | Activity abolished by 5-HT1A antagonist nih.gov | Anxiolytic, Antidepressant nih.gov |

| N-(4-piperidyl)propanamides | μ-opioid | High affinity, agonist activity nih.gov | Analgesic nih.gov |

| N-(4-piperidyl)propanamides | I2-imidazoline | Low affinity nih.gov | N/A |

Anti-inflammatory Research

Piperazine derivatives are being investigated as promising candidates for new anti-inflammatory drugs. nih.gov Chronic inflammation is a contributing factor to many diseases, making the control of the inflammatory response a significant therapeutic objective. mdpi.com

Research has demonstrated the anti-inflammatory efficacy of several piperazine analogs in various preclinical models. The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce edema formation in the carrageenan-induced paw edema test. nih.gov In a pleurisy test, it also reduced the migration of inflammatory cells and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Another derivative, LQFM-008, also reduced edema and cell migration in similar models. nih.gov

A series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety also exhibited potent in vivo anti-inflammatory activities in both xylene-induced ear edema and carrageenan-induced paw edema models in mice. mdpi.com Notably, compounds M15 and M16 from this series showed activity comparable to the standard drug indomethacin. mdpi.com Further in vitro studies revealed that compound M16 significantly inhibited the lipopolysaccharide (LPS)-induced release of TNF-α and IL-6 and attenuated the upregulation of cyclooxygenase (COX)-2, a key enzyme in the inflammatory pathway. mdpi.com

Table 3: Anti-inflammatory Activity of Piperazine Analogs in Preclinical Models

| Compound | Inflammation Model | Key Findings |

|---|---|---|

| LQFM182 | Carrageenan-induced paw edema & pleurisy | Reduced edema, cell migration, and levels of IL-1β and TNF-α. nih.gov |

| LQFM-008 | Carrageenan-induced paw edema & pleurisy | Reduced edema and cell migration. nih.gov |

| M15 & M16 | Xylene-induced ear edema, Carrageenan-induced paw edema | Anti-inflammatory activity comparable to indomethacin. mdpi.com |

| M16 (in vitro) | LPS-stimulated macrophages | Inhibited release of TNF-α and IL-6; attenuated COX-2 upregulation. mdpi.com |

Antidiabetic and Hypoglycemic Agent Research

Derivatives of piperazine are being actively explored for the management of type 2 diabetes mellitus. researchgate.netpensoft.net This metabolic disorder is characterized by insulin (B600854) resistance and elevated blood sugar levels. researchgate.netresearchgate.net Therapeutic strategies often involve inhibiting enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4) to control hyperglycemia. pensoft.netnih.govnih.gov

Several studies have highlighted the potential of piperazine analogs as antidiabetic agents. A series of piperazine sulfonamide analogs were synthesized and evaluated for α-amylase inhibition, with several compounds showing significant inhibitory effects with IC50 values in the low micromolar range. nih.gov Other novel benzimidazole (B57391) derivatives containing a piperazine moiety demonstrated significant inhibition of both α-glucosidase and α-amylase. nih.gov

The inhibition of DPP-4 is a well-established strategy for treating type 2 diabetes, as it increases the levels of incretin (B1656795) hormones that stimulate insulin release. researchgate.netpensoft.net Piperazine sulfonamide derivatives have been tested for DPP-4 inhibitory activity, with some showing up to 30% inhibition at a 100 μM concentration. nih.gov One promising compound, after demonstrating in vitro DPP-4 inhibition, was found to decrease blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rats in a dose-dependent manner. researchgate.net Similarly, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were evaluated, with one compound showing enhanced antidiabetic activity in STZ-induced diabetic rats. researchgate.net

Table 4: Antidiabetic and Hypoglycemic Research on Piperazine Analogs

| Compound/Analog Class | Target/Model | Key Findings |

|---|---|---|

| Piperazine Sulfonamide Analogs | α-Amylase Inhibition | IC50 values ranging from 1.571 to 3.98 μM. nih.gov |

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives | α-Glucosidase & α-Amylase Inhibition | Significant inhibition of both enzymes. nih.gov |

| Piperazine Sulphonamide Derivatives | DPP-4 Inhibition & In Vivo (STZ-induced diabetic rats) | In vitro inhibition up to 27.32%; in vivo reduction in serum glucose. researchgate.net |

| 1,4-bis(4-fluorophenylsulfonyl)piperazine | DPP-4 Inhibition & In Vivo (STZ-induced diabetic rats) | In vitro inhibition of 19-30%; significant decrease in blood glucose level in vivo. nih.gov |

| 1-benzhydryl-piperazine sulfonamide (Compound 2e) | In Vivo (STZ-induced diabetic rats) | Enhanced antidiabetic activity compared to other analogs in the series. researchgate.net |

Antiviral Research (e.g., HIV-1 Reverse Transcriptase Inhibitors)

The enzyme reverse transcriptase (RT) is crucial for the replication of retroviruses like the human immunodeficiency virus type 1 (HIV-1). nih.gov Drugs that inhibit this enzyme, known as reverse transcriptase inhibitors (RTIs), are fundamental components of highly active antiretroviral therapy (HAART). nih.govnih.gov RTIs are broadly categorized into nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators, and non-nucleoside reverse-transcriptase inhibitors (NNRTIs), which bind to a different site on the enzyme to inhibit its function. nih.govwikipedia.org

Research has extended into piperazine-containing structures for their potential as antiviral agents. A study focused on novel 1-aryl-4-arylmethylpiperazine derivatives identified them as potential Zika virus (ZIKV) entry inhibitors. nih.gov Importantly, these compounds also demonstrated significant inhibitory activity against the viral replication of coronaviruses and influenza A virus at low micromolar concentrations, suggesting the 1-aryl-4-arylmethylpiperazine structure could be a promising chemotype for developing broad-spectrum antiviral agents. nih.gov

While the search results highlight the broad antiviral potential of piperazine derivatives, direct synthesis and evaluation of this compound specifically as an HIV-1 RT inhibitor is not explicitly detailed. However, the development of various heterocyclic compounds, including pyrazole (B372694) derivatives, as antiviral agents is an active area of research. frontiersin.orgfrontiersin.org Some research has focused on creating dual inhibitors that can target multiple viral enzymes simultaneously, such as HIV-1 integrase and reverse transcriptase. mdpi.com

Table 5: Antiviral Research on Piperazine Analogs and Related Compounds

| Compound/Analog Class | Target Virus/Enzyme | Key Findings |

|---|---|---|

| 1-aryl-4-arylmethylpiperazine derivatives | Zika Virus (ZIKV), Coronavirus, Influenza A | Identified as ZIKV entry inhibitors; showed broad-spectrum antiviral activity. nih.gov |

| 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Yellow Fever Virus (YFV) | Showed inhibitory activity against YFV. nuph.edu.ua |

| Quinoline-pyrimidine hybrids | HIV-1 Integrase and Reverse Transcriptase | Designed as potential dual inhibitors. mdpi.com |

| Pyrazolecarbamide derivatives | Tobacco Mosaic Virus (TMV) | Exhibited protective effects against TMV in vivo. frontiersin.org |

Antimalarial and Antitrypanosomal Activity

The search for new treatments for parasitic diseases like malaria and Human African Trypanosomiasis (sleeping sickness) is critical due to widespread drug resistance. Analogs of this compound have demonstrated notable activity against the protozoan parasites responsible for these diseases.

A series of novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense (T.b.r), the causative agent of the acute form of sleeping sickness. semanticscholar.orgnih.govresearchgate.netnih.govnih.govnih.gov These compounds, which feature the 4-methylpiperazine moiety, have shown promising in vitro efficacy. For instance, substitutions on the aryl ring at the 6-position of the pyrimidine (B1678525) core significantly influence the antitrypanosomal activity. semanticscholar.org Analogs with a 4-chloro or 4-bromo substitution on the A-ring demonstrated potent activity, with EC₅₀ values of 0.5 µM and 0.6 µM, respectively. semanticscholar.org Other derivatives with 3-chloro and 3-bromo substitutions also showed enhanced potency. semanticscholar.org

In the realm of antimalarial research, various piperazine-containing compounds have been investigated. A series of aminoquinoline-pyrimidine hybrids linked to a 4-methylpiperazine group via a three-carbon chain exhibited potent antiplasmodial activity. mdpi.com Specifically, compound 7k showed an IC₅₀ value of 0.019 µM against the D6 strain and 0.022 µM against the W2 strain of Plasmodium falciparum. mdpi.com Furthermore, piperazine-substituted 4(1H)-quinolones have been developed as potent antimalarial agents. nih.govtandfonline.comnih.gov The positioning of the piperazine group and substituents on both the quinolone core and the piperazine ring were found to be crucial for activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.govtandfonline.com For example, 6-methyl-7-phenylpiperazinyl-4(1H)-quinolone (8q ) was identified as a highly potent analog with an EC₅₀ value of 0.44 nM against the W2 strain. nih.govtandfonline.com

**Table 1: Antitrypanosomal Activity of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Analogs against *T.b. rhodesiense***

| Compound | A-Ring Substitution | EC₅₀ (µM) semanticscholar.org |

|---|---|---|

| 32 | 4-Cl | 0.5 |

| 29 | 4-Br | 0.6 |

| 30 | 3-Br | 0.9 |

| 33 | 3-Cl | 0.6 |

| 23 | 3-Br (different core) | 1.6 |

| 26 | 3-Cl (different core) | 1.7 |

| 24 | 3-Br (different core) | 1.6 |

| 27 | 3-Cl (different core) | 1.7 |

| 13 | Phenyl | 2.8 |

| 12 | Phenyl (different core) | 1.8 |

| 15 | 2-NO₂ | 2.4 |

Data sourced from Taylor et al., 2024.

Table 2: Antimalarial Activity of Selected Piperazine Analogs against P. falciparum

| Compound | Description | Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 7k | Aminoquinoline-pyrimidine-4-methylpiperazine hybrid | D6 | 0.019 | mdpi.com |

| 7k | Aminoquinoline-pyrimidine-4-methylpiperazine hybrid | W2 | 0.022 | mdpi.com |

| 8q | 6-Methyl-7-phenylpiperazinyl-4(1H)-quinolone | W2 | 0.00044 | nih.govtandfonline.com |

| 8a | N-Phenylpiperazinyl-4(1H)-quinolone | W2 | 0.0045 | tandfonline.com |

| 8b | N-Benzylpiperazinyl-4(1H)-quinolone | W2 | 0.016 | tandfonline.com |

Enzyme Inhibition Studies

The therapeutic effects of many compounds are often traced back to their ability to inhibit specific enzymes. Analogs of this compound have been evaluated for their inhibitory potential against several key enzymes implicated in disease.

Binding Assays and Affinity Determination

In Vitro Enzyme Activity Assays (e.g., ERAP1, IMPDH)

Analogs of this compound have been investigated as inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Inosine Monophosphate Dehydrogenase (IMPDH), two enzymes of significant therapeutic interest.

A 4-methylpiperazine analog, 4-methoxy-3-(N-(2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (compound 50 ), was synthesized and evaluated as an inhibitor of ERAP1. nih.gov This enzyme plays a crucial role in the immune system by trimming peptides for antigen presentation. nih.gov

In the context of IMPDH, an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis IMPDH (MtbIMPDH). nih.gov This enzyme is a validated target for the development of new anti-tubercular agents. nih.gov

Furthermore, a novel series of piperine-carboximidamide hybrids were developed as multi-targeted kinase inhibitors. semanticscholar.orgtandfonline.comnih.govresearchgate.net These compounds were evaluated against Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2). semanticscholar.orgtandfonline.comnih.govresearchgate.net Several of these hybrids demonstrated potent inhibitory activity. For example, compound VIk was a potent inhibitor of BRAFV600E and CDK2 with IC₅₀ values of 40 nM and 12 nM, respectively. semanticscholar.orgtandfonline.comnih.gov

Table 3: Enzyme Inhibitory Activity of this compound Analogs

| Compound/Analog Series | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| VIk | BRAFV600E | 40 nM | semanticscholar.orgtandfonline.comnih.govresearchgate.net |

| VIf | BRAFV600E | 49 nM | tandfonline.comnih.gov |

| VIk | CDK2 | 12 nM | semanticscholar.orgtandfonline.comnih.gov |

| VIi | CDK2 | 17 nM | semanticscholar.orgnih.gov |

| VIg | CDK2 | 20 nM | semanticscholar.orgnih.gov |

| VIf | CDK2 | 21 nM | semanticscholar.orgnih.gov |

| VIc | CDK2 | 23 nM | semanticscholar.orgnih.gov |

| VIc | EGFR | 96 nM | nih.gov |

| VIg | EGFR | 100 nM | nih.gov |

| VIi | EGFR | 110 nM | nih.gov |

| VIf | EGFR | 112 nM | nih.gov |

| VIk | EGFR | 127 nM | nih.gov |

Data for piperine-carboximidamide hybrids sourced from Al-Wahaibi et al., 2022.

Mechanism of Action Studies on Target Enzymes

The mechanism by which piperazine-containing compounds exert their effects can vary. In the context of anthelmintic action, piperazine is known to act as a GABA receptor agonist, leading to paralysis of the parasites. patsnap.comwikipedia.org

For the enzyme inhibitors, the mechanism can be more specific. For example, some inhibitors of ERAP1 have been shown to be competitive, binding to the enzyme's active site. nih.gov Others can act allosterically, binding to a site distinct from the active site and modulating the enzyme's activity. nih.gov For the piperine-carboximidamide hybrids, molecular docking studies suggest that they bind to the active sites of their target kinases, such as EGFR, BRAF, and CDK2, through various interactions like hydrogen bonding and π-π stacking. semanticscholar.orgtandfonline.comnih.govresearchgate.net

Cellular Assays and In Vitro Toxicology

The evaluation of a compound's effect on various cell lines is a crucial step in determining its therapeutic potential and potential for toxicity.

Cytotoxicity and Therapeutic Potential in Cell Lines

The antiproliferative activity of piperine-carboximidamide hybrids was assessed against a panel of human cancer cell lines. semanticscholar.orgtandfonline.comnih.govresearchgate.net Several of these compounds exhibited potent cytotoxic effects. tandfonline.comnih.gov For instance, compounds VIf and VIk showed promising cytotoxic activity against the LOX-IMVI melanoma cell line with IC₅₀ values of 1.10 µM and 1.05 µM, respectively. nih.gov The GI₅₀ values for compound VIk against a panel of four cancer cell lines (A-549, MCF-7, HT-29, and Panc-1) were in the nanomolar range, highlighting its potent antiproliferative effects. semanticscholar.orgtandfonline.com Importantly, a cell viability assay using a normal human mammary gland epithelial cell line (MCF-10A) indicated that the majority of the tested piperine-carboximidamide hybrids were not cytotoxic at a concentration of 50 µM, suggesting a degree of selectivity for cancer cells.

The antitrypanosomal 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives were also evaluated for their cytotoxicity against rat skeletal myoblast L6 cells. semanticscholar.org The most potent antitrypanosomal compounds showed negligible toxicity to these cells, indicating a favorable selectivity index. semanticscholar.org

Table 4: Cytotoxicity of Piperine-Carboximidamide Hybrids

| Compound | Cell Line | Assay | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| VIk | LOX-IMVI (Melanoma) | IC₅₀ | 1.05 | semanticscholar.orgnih.gov |

| VIf | LOX-IMVI (Melanoma) | IC₅₀ | 1.10 | nih.gov |

| VIc | LOX-IMVI (Melanoma) | IC₅₀ | 1.40 | nih.gov |

| VIk | A-549 (Lung) | GI₅₀ | 0.032 | semanticscholar.org |

| VIk | MCF-7 (Breast) | GI₅₀ | 0.035 | semanticscholar.org |

| VIk | HT-29 (Colon) | GI₅₀ | 0.038 | semanticscholar.org |

| VIk | Panc-1 (Pancreatic) | GI₅₀ | 0.036 | semanticscholar.org |

Data sourced from Al-Wahaibi et al., 2022 and Youssif et al., 2022.

Apoptotic Effects in Cancer Cells

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of malignant cells and a primary goal of many anticancer therapies. While direct and extensive research on the apoptotic effects of this compound is not extensively documented in publicly available literature, the broader class of piperazine-containing compounds and molecules with carboximidamide or structurally similar guanidine (B92328) moieties have demonstrated significant pro-apoptotic activity in various cancer cell lines. The therapeutic potential of these analogs suggests that this compound may also share the capacity to trigger apoptotic pathways in cancer cells.

Research into piperazine derivatives has revealed their ability to induce apoptosis through multiple signaling cascades. nih.govnih.gov These compounds have been shown to be effective inhibitors of cancer cell proliferation, leading to caspase-dependent apoptosis. nih.govnih.govresearchgate.net The apoptotic process initiated by these molecules can involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net

A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program. researchgate.net Studies on piperazine analogs have consistently shown the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3. nih.govresearchgate.net For instance, a novel piperazine derivative, C505, was found to induce the cleavage and activation of both caspase-8 and caspase-3 in leukemia cells. researchgate.net Similarly, another piperazine-containing compound, PCC, demonstrated a significant increase in the activity of caspases 3/7, 8, and 9 in liver cancer cells. nih.gov The activation of caspase-9 points to the involvement of the intrinsic pathway, which is often triggered by intracellular stress and mitochondrial dysfunction. nih.govresearchgate.net The activation of caspase-8, on the other hand, is a hallmark of the extrinsic pathway, which is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. nih.govresearchgate.net

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. Research on piperazine derivatives has shown that these compounds can modulate the expression of Bcl-2 family proteins to favor apoptosis. For example, the piperazine derivative CB01 was observed to upregulate the expression of the pro-apoptotic protein Bax in glioblastoma and cervical cancer cells. researchgate.net This upregulation is often associated with a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade. researchgate.netresearchgate.net